![molecular formula C6H4Cl2N2O2 B1446375 2-(4,6-Dichloropyrimidin-5-yl)acetic acid CAS No. 933702-89-7](/img/structure/B1446375.png)
2-(4,6-Dichloropyrimidin-5-yl)acetic acid
Overview
Description
“2-(4,6-Dichloropyrimidin-5-yl)acetic acid” is a heterocyclic aromatic organic compound. It has a molecular weight of 207.02 and its IUPAC name is (4,6-dichloro-5-pyrimidinyl)acetic acid .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, a compound with a similar structure, has been synthesized through a sequence of reactions including S_NAr, solvolysis, and Claisen–Schmidt condensation . Another synthetic strategy involves the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines .Molecular Structure Analysis
The molecular formula of “2-(4,6-Dichloropyrimidin-5-yl)acetic acid” is C6H4Cl2N2O2 . The InChI code is 1S/C6H4Cl2N2O2/c7-5-3(1-4(11)12)6(8)10-2-9-5/h2H,1H2,(H,11,12) .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For example, halogenated pyrimidines can incorporate nucleophiles regioselectively via S_NAr reaction .Physical And Chemical Properties Analysis
The compound is a white to off-white powder . The exact values for density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Synthesis of Pyrimidine-Based Compounds
This compound can be used in the synthesis of pyrimidine-based compounds . Pyrimidines are a class of organic compounds that are widely used in the pharmaceutical industry. They are key components of many biologically active compounds, including several antiviral drugs .
Aromatic Nucleophilic Substitution Reactions
The compound can undergo aromatic nucleophilic substitution reactions . This type of reaction is a method for substituting one or more hydrogen atoms in an aromatic system with a nucleophile .
Amination Processes
The compound can be involved in amination processes . Amination is the process of introducing an amino group into a molecule, which is a fundamental process in the production of many pharmaceuticals .
Solvolysis Reactions
The compound can undergo solvolysis reactions . Solvolysis is a type of nucleophilic substitution or elimination reaction in which the nucleophile is a solvent molecule .
Condensation Reactions
The compound can participate in condensation reactions . Condensation reactions are a class of organic reactions where two molecules combine to form a larger molecule, usually with the loss of a small molecule such as water .
Precursor for N-Heterocyclic Systems
The compound can serve as a precursor for N-heterocyclic systems . N-heterocyclic systems are a class of organic compounds that contain at least one atom of nitrogen within their ring structure .
Safety And Hazards
properties
IUPAC Name |
2-(4,6-dichloropyrimidin-5-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-5-3(1-4(11)12)6(8)10-2-9-5/h2H,1H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWWRGPXYMGOJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-Dichloropyrimidin-5-yl)acetic acid | |
CAS RN |
933702-89-7 | |
Record name | 2-(4,6-dichloropyrimidin-5-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.